molecular formula C6H14O3 B13447591 1,1,1-Tris(hydroxymethyl)propane-d5

1,1,1-Tris(hydroxymethyl)propane-d5

Cat. No.: B13447591
M. Wt: 139.20 g/mol
InChI Key: ZJCCRDAZUWHFQH-CZMJLJOYSA-N
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Description

1,1,1-Tris(hydroxymethyl)propane-d5 is a deuterated form of 1,1,1-Tris(hydroxymethyl)propane, a compound widely used in various chemical and industrial applications. The deuterated version, this compound, is particularly valuable in research due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Tris(hydroxymethyl)propane-d5 typically involves the deuteration of 1,1,1-Tris(hydroxymethyl)propane. This process can be achieved through catalytic exchange reactions using deuterium oxide (D2O) as the deuterium source. The reaction is usually carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the deuteration reaction efficiently. The product is then purified through distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Tris(hydroxymethyl)propane-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halides and amines.

Scientific Research Applications

1,1,1-Tris(hydroxymethyl)propane-d5 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the synthesis of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Tris(hydroxymethyl)propane-d5 is primarily related to its role as a stable isotope-labeled compound. It allows researchers to track the movement and transformation of the compound in various systems. The deuterium atoms in the compound provide a distinct signal in spectroscopic analyses, enabling precise monitoring of chemical reactions and biological processes .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Tris(hydroxymethyl)propane-d5 stands out due to its stable isotope labeling, which provides unique advantages in research applications. The deuterium atoms enhance the compound’s utility in tracking and analyzing complex chemical and biological systems .

Properties

Molecular Formula

C6H14O3

Molecular Weight

139.20 g/mol

IUPAC Name

1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol

InChI

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2

InChI Key

ZJCCRDAZUWHFQH-CZMJLJOYSA-N

Isomeric SMILES

[2H]C(C(CC)(C([2H])([2H])O)C([2H])([2H])O)O

Canonical SMILES

CCC(CO)(CO)CO

Origin of Product

United States

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